Cas no 71384-25-3 (Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI))
![Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI) structure](https://fr.kuujia.com/scimg/cas/71384-25-3x500.png)
71384-25-3 structure
Nom du produit:Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI)
Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI)
- Oxolucidine B
- Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-me
- (1R,2S,5S,9S,11R,13S,17R)-5-{[(4aS,5R,7S,8aR)-1-acetyl-7-methyldecahydroquinolin-5-yl]methyl}-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.0(2,7).0(13,17)]heptadec-6-en-2-ol
- CHEBI:7849
- 1-[(4aS,5R,7S,8aR)-5-[[(1R,2S,5S,9S,11R,13S,17R)-2-hydroxy-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
- DTXSID80991720
- (4aS,5R,7S,8aR)-1-acetyl-5-[[(2S,4aS,5R,6aR,7S,9R,10aS)-3,4,4a,5,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-2H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methylquinoline
- 71384-25-3
- C09891
- 1-[5-{[4a-Hydroxy-9,12-dimethyl-3,4,4a,5,6,6a,7,8,9,10,10a,11-dodecahydro-2H-7,5-(epiminomethano)benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl}-7-methyloctahydroquinolin-1(2H)-yl]ethan-1-one
- Serratanine B
- Q27107596
-
- Piscine à noyau: InChI=1S/C30H49N3O2/c1-18-11-22-15-29-30(35,23-16-26(22)27(12-18)32(4)17-23)8-7-24(31-29)14-21-10-19(2)13-28-25(21)6-5-9-33(28)20(3)34/h18-19,21-28,35H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,30+/m1/s1
- La clé Inchi: QRIZONDFXOOWTA-MREYPERPSA-N
- Sourire: CC1CC2CC3=NC(CCC3(C4CC2C(C1)N(C4)C)O)CC5CC(CC6C5CCCN6C(=O)C)C
Propriétés calculées
- Qualité précise: 483.382
- Masse isotopique unique: 483.382
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 2
- Complexité: 859
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 56.1Ų
- Le xlogp3: 4.2
Propriétés expérimentales
- Dense: 1.31
- Point d'ébullition: 626.3°C at 760 mmHg
- Point d'éclair: 332.6°C
- Indice de réfraction: 1.676
Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI) Littérature connexe
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
71384-25-3 (Quinoline,1-acetyl-5-[[(2R,4aS,5R,6aR,7S,9R,10aS)-2,3,4,4a,6,6a,7,8,9,10,10a,11-dodecahydro-4a-hydroxy-9,12-dimethyl-7,5-(iminomethano)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-yl]methyl]decahydro-7-methyl-,(4aS,5R,7S,8aR)- (9CI)) Produits connexes
- 34386-73-7(1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dionehydrochloride)
- 2580251-11-0(2-{[(Benzyloxy)carbonyl]amino}-5-ethylthiophene-3-carboxylic acid)
- 1241468-56-3(N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide)
- 2171431-25-5(3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid)
- 10314-06-4(N,N-Phthaloyl-GABA chloride)
- 130914-24-8(Phosphinous chloride,P,P-dicyclopentyl-)
- 1021020-73-4(N-(1,3-thiazol-2-yl)-2-(thiophene-2-sulfonyl)acetamide)
- 1396678-40-2(N-[4-(piperidin-1-yl)but-2-yn-1-yl]acetamide)
- 1356383-43-1(2,6-Diaminopimelic acid)
- 2679935-94-3(benzyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo3.1.0hexane-3-carboxylate)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot